The Tetradecapeptide (TDP) Standard: A Technical Guide to Angiotensin-(1-14)
The Tetradecapeptide (TDP) Standard: A Technical Guide to Angiotensin-(1-14)
This guide is structured as a technical whitepaper designed for application scientists and principal investigators. It prioritizes experimental rigor, distinct molecular definitions, and actionable protocols.
Executive Summary & Molecular Context
Angiotensin-(1-14) , widely known in the industry as Tetradecapeptide (TDP) , is the synthetic N-terminal fragment of the angiotensinogen protein. Unlike the full-length protein (which can vary in glycosylation and stability), Ang-(1-14) serves as a stoichiometrically defined, minimal substrate for Renin .
Its primary utility lies in the isolation of Renin kinetics . By stripping away the bulk of the angiotensinogen carrier protein, researchers can utilize Ang-(1-14) to screen Renin inhibitors (e.g., Aliskiren) and map the rate-limiting step of the Renin-Angiotensin System (RAS) with high precision.
The Molecular Architecture
The utility of Ang-(1-14) is dictated by its species-specific sequence. Renin is highly species-specific; human Renin will not efficiently cleave rat substrate, and vice versa.
| Parameter | Human Ang-(1-14) | Rat Ang-(1-14) |
| Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Tyr-Tyr-Ser |
| Renin Cleavage Site | Leu¹⁰ — Val¹¹ | Leu¹⁰ — Leu¹¹ |
| Molecular Weight | ~1759.0 Da | ~1823.1 Da |
| Primary Application | Human Renin Inhibitor Screening | Rodent Hypertension Models |
Critical Mechanistic Insight: The cleavage bond (Leu-Val in humans, Leu-Leu in rats) is the sole target of Renin's aspartyl protease activity. The downstream residues (11-14) serve as the "docking handle" for the enzyme's active site cleft.
Mechanism of Action & Pathway Visualization
To use Ang-(1-14) effectively, one must understand its position in the proteolytic cascade. It is the precursor to Angiotensin I.[1][2]
The Cleavage Pathway
The following diagram illustrates the specific hydrolysis of Ang-(1-14) by Renin, distinguishing it from downstream processing by ACE or Chymase.
Figure 1: The Renin-mediated hydrolysis of Ang-(1-14).[3] Note that Ang-(1-14) is not a substrate for ACE; ACE acts only after Renin has generated Angiotensin I.
Experimental Application: The "Renin-Only" Assay
The most robust application of Ang-(1-14) is the HPLC-based Renin Activity Assay . Unlike FRET assays (which can suffer from autofluorescence interference) or antibody-based assays (which can have cross-reactivity), HPLC offers physical separation of the substrate (1-14) and the product (1-10).
The "Protease Cocktail" Logic
To measure only Renin activity, you must suppress all other proteases that might degrade Ang-(1-14) or consume the generated Angiotensin I.
The Mandatory Inhibitor System:
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EDTA (5-10 mM): Chelates Zinc. Irreversibly inhibits ACE , Neprilysin , and Aminopeptidases . This ensures Angiotensin I accumulates and is not converted to Ang II or Ang-(1-7).
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PMSF (1 mM): Inhibits Serine Proteases (e.g., Chymase , Trypsin). Chymase can theoretically cleave Ang-(1-14) at Tyr4, destroying your substrate.
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Note on pH: Human Renin has an optimum pH ~5.5-6.0 in vitro, though it is active at pH 7.4. For maximum sensitivity, use a Maleate or MES buffer at pH 6.0 .
Validated Protocol: HPLC Determination of Renin Kinetics
Objective: Quantify the generation of Angiotensin I from Ang-(1-14).
Reagents Preparation
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Buffer A (Reaction Buffer): 50 mM Sodium Maleate, pH 6.0, containing 5 mM EDTA and 0.1% BSA (to prevent peptide adsorption to plastic).
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Substrate Stock: 1 mM Ang-(1-14) in 50 mM Acetic Acid (Store at -20°C).
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Stop Solution: 10% Trifluoroacetic Acid (TFA).
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HPLC Mobile Phase A: 0.1% TFA in Water.
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HPLC Mobile Phase B: 0.1% TFA in Acetonitrile.
Step-by-Step Workflow
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Enzyme Equilibration:
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Thaw the Renin source (recombinant human Renin or plasma).
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Add PMSF to a final concentration of 1 mM. Incubate on ice for 10 min to silence serine proteases.
-
-
Reaction Assembly:
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In a microcentrifuge tube, mix:
-
90 µL Buffer A (with EDTA).
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10 µL Renin Source.
-
-
Pre-warm to 37°C for 5 minutes.
-
-
Substrate Addition (Start):
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Add 10 µL of Ang-(1-14) Stock (Final conc: ~100 µM).
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Critical Control: Prepare a "Time 0" tube where Stop Solution is added before the substrate.
-
-
Incubation:
-
Incubate at 37°C. Typical time points: 15, 30, 60 minutes.
-
-
Termination:
-
Add 10 µL of 10% TFA . Vortex immediately.
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Centrifuge at 10,000 x g for 5 mins to pellet any precipitated proteins.
-
-
HPLC Analysis:
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Inject 20-50 µL of supernatant onto a C18 Reverse-Phase Column.
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HPLC Gradient & Detection
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Column: C18 (e.g., 250 x 4.6 mm, 5 µm pore size).[4]
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Gradient: 10% B to 50% B over 20 minutes.
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Detection: UV at 214 nm (peptide bond) or 280 nm (Tyrosine/Phenylalanine). 214 nm is more sensitive; 280 nm is more specific for aromatic residues.
Data Interpretation
You will observe two distinct peaks.
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Peak 1 (Product): Angiotensin I (Hydrophilic, elutes earlier).
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Peak 2 (Substrate): Angiotensin-(1-14) (More hydrophobic due to C-terminal Val-Ile-His-Asn, elutes later).
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Calculation: Calculate the Area Under Curve (AUC) of the Ang I peak. Convert to pmol using a standard curve of synthetic Ang I.
Workflow Visualization
The following diagram details the logical flow of the assay, emphasizing the "Stop" points critical for data integrity.
Figure 2: Step-by-step workflow for the HPLC-based Renin Activity Assay using Ang-(1-14).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Ang I Peak | Inactive Renin or Wrong pH | Verify Renin activity with a known standard. Ensure buffer is pH 5.5-6.5 (Human Renin is slow at pH 8.0). |
| Multiple Product Peaks | Protease Contamination | Ensure EDTA (blocks ACE) and PMSF (blocks Chymase) are fresh. Plasma contains many proteases. |
| Substrate Precipitation | Low Solubility | Ang-(1-14) is hydrophobic. Dissolve stock in 50 mM Acetic Acid or 10% Acetonitrile before adding to buffer. |
| High Background (T=0) | Contaminated Stock | Run a "Blank" injection of the Ang-(1-14) stock alone. If Ang I is present, the stock is degraded. |
References
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Tewksbury, D. A., et al. (1981). "Angiotensinogen: Biochemistry and Molecular Biology." Federation Proceedings.
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Campbell, D. J. (1987). "Circulating and tissue angiotensin systems." Journal of Clinical Investigation.
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Bachems. (2024). "Angiotensinogen Fragments and Renin Substrates: Technical Data Sheet." Bachem Technical Library.
-
Sigma-Aldrich. (2024). "Angiotensinogen 1-14 Renin Substrate Porcine - Product Information." Merck/Sigma.
-
Ferrario, C. M., et al. (2014). "The Angiotensin-(1-12)/Chymase axis as an alternate component of the tissue renin angiotensin system."[5] Molecular and Cellular Endocrinology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensinogen (1-14) Renin Substrate, porcine - Echelon Biosciences [echelon-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. The Angiotensin-(1-12)/Chymase axis as an alternate component of the tissue renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
